molecular formula C22H26N4O3S B12494025 3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12494025
M. Wt: 426.5 g/mol
InChI Key: YCFDBMQLFFWLFX-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a methoxy group and a piperazine moiety, which are known to impart significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the carbonyl group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to enhance the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperazine moieties enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

3-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H26N4O3S/c1-3-20(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)23-22(30)24-21(28)16-5-4-6-19(15-16)29-2/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,28,30)

InChI Key

YCFDBMQLFFWLFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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